

Physical and chemical properties of Dimethyl methylphosphonate

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Compound of Interest

Compound Name: Dimethyl methylphosphonate

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An In-depth Technical Guide to the Physical and Chemical Properties of **Dimethyl Methylphosphonate** (DMMP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl methylphosphonate (DMMP), an organophosphorus compound with the chemical formula $\text{CH}_3\text{PO}(\text{OCH}_3)_2$, is a colorless liquid at room temperature.^{[1][2]} It is primarily utilized as a flame retardant but also finds application as a preignition additive for gasoline, an anti-foaming agent, a plasticizer, a stabilizer, a textile conditioner, an antistatic agent, and an additive for solvents and low-temperature hydraulic fluids.^[2] Due to its structural and spectroscopic similarities to nerve agents like Sarin and Soman, DMMP is also widely used as a less toxic simulant in research and for the calibration of detection equipment.^{[2][3]} This guide provides a comprehensive overview of the physical and chemical properties of DMMP, including detailed experimental protocols for their determination.

Physical Properties

The physical properties of DMMP are summarized in the tables below. These properties are crucial for its handling, storage, and application in various fields.

General and Thermal Properties

Property	Value	Experimental Protocol
Molecular Formula	C ₃ H ₉ O ₃ P	Not Applicable
Molecular Weight	124.08 g/mol [4][5]	Mass spectrometry is used to determine the molecular weight. A detailed protocol is provided in Section 4.5.
CAS Number	756-79-6[1][5]	Not Applicable
Appearance	Clear, colorless liquid[6]	Visual inspection at room temperature.
Odor	Pleasant odor[6]	Olfactory assessment.
Boiling Point	181 °C (358 °F) at 760 mmHg[6][7]	Capillary Method (Siwoloboff Method): A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed in the liquid. The setup is heated in a Thiele tube or an oil bath. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary tube. The temperature is recorded at this point.

Melting Point	< -50 °C (< -58 °F)[2]	A sample is cooled in a suitable apparatus (e.g., a cold stage microscope or a differential scanning calorimeter). The temperature at which the last solid melts upon slow heating is recorded as the melting point.
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Flash Point	69 °C (156 °F) (closed cup)[2]	Cleveland Open-Cup Method (ASTM D92): The sample is placed in a brass cup and heated at a controlled rate. A small test flame is passed over the surface of the liquid at regular intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon application of the test flame.[3][6][8][9][10]
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Density	1.145 g/mL at 25 °C[2][7]	Oscillating U-tube Densitometer (ASTM D4052): A small volume of the liquid is introduced into a U-shaped tube, which is then electronically excited to oscillate at its natural frequency. The density of the liquid is determined from the change in the oscillation frequency.[1][2][4][6]
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Solubility and Partitioning

Property	Value	Experimental Protocol
Water Solubility	Miscible (≥ 10 g/100 mL at 21 °C)[6][7]	Visual Method: A known volume of DMMP is added to a known volume of water at a specified temperature. The mixture is agitated, and the solubility is determined by visual inspection for homogeneity. For quantitative analysis, the concentration of DMMP in the saturated aqueous phase can be determined by gas chromatography (GC) after separation of any undissolved DMMP.
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform, and methanol.[6][7]	Similar to the water solubility test, a known amount of DMMP is mixed with the organic solvent, and miscibility is observed.
LogP (Octanol-Water Partition Coefficient)	-0.61[6][7]	Shake Flask Method (OECD Guideline 107): Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of DMMP is added to this two-phase system. The mixture is shaken until equilibrium is reached. The concentrations of DMMP in both the octanol and water phases are then determined, and the LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the

concentration in the aqueous phase.

Vapor Properties and Refractive Index

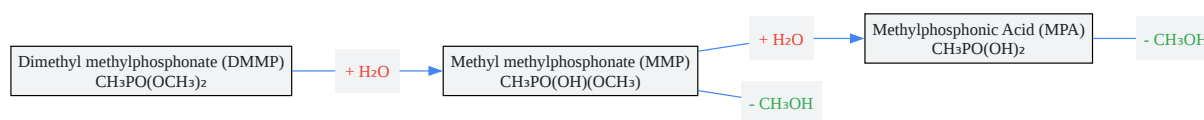
Property	Value	Experimental Protocol
Vapor Pressure	0.962 mmHg at 25 °C[6]	Static Method: A sample of DMMP is placed in a thermostated container connected to a pressure measuring device. The system is evacuated to remove air, and the pressure of the vapor in equilibrium with the liquid is measured at a constant temperature.[11][12][13]
Vapor Density	4.28 (Air = 1)	Calculated from the molecular weight.
Refractive Index	1.413 at 20 °C[7]	Abbe Refractometer: A drop of the liquid is placed on the prism of an Abbe refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. The refractive index is read directly from the scale. The temperature should be controlled and recorded.

Chemical Properties and Reactivity

Hydrolysis

DMMP undergoes slow hydrolysis in contact with water.[7] The hydrolysis proceeds in a stepwise manner, with the sequential cleavage of the P-OCH₃ bonds to form methyl

methylphosphonate (MMP) and finally methylphosphonic acid (MPA), with the concurrent formation of methanol.[11][14][15]



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Caption: Hydrolysis pathway of **Dimethyl methylphosphonate** (DMMP).

Experimental Protocol for Kinetic Study of DMMP Hydrolysis:

- **Reaction Setup:** A solution of DMMP in water (e.g., 1% v/v) is prepared in a sealed reaction vessel. The vessel is maintained at a constant temperature using a water bath or thermostat. [11][14][15]
- **Sampling:** At regular time intervals, aliquots of the reaction mixture are withdrawn.
- **Quenching:** The reaction in the aliquot is quenched, for example, by rapid cooling or by neutralization if the reaction is acid or base-catalyzed.
- **Analysis:** The concentration of DMMP and/or the hydrolysis products (MMP and MPA) in each aliquot is determined. This can be achieved using techniques such as:
 - **^{31}P NMR Spectroscopy:** The different phosphorus-containing species (DMMP, MMP, and MPA) will have distinct chemical shifts in the ^{31}P NMR spectrum, allowing for their quantification.
 - **Gas Chromatography (GC):** The concentration of DMMP can be monitored over time. Derivatization may be necessary for the analysis of the more polar hydrolysis products.
 - **Titration:** If the hydrolysis produces acidic products, the progress of the reaction can be followed by titrating the reaction mixture with a standard base.

- **Data Analysis:** The concentration data is plotted against time, and the rate constant for the hydrolysis reaction is determined by fitting the data to an appropriate rate law (e.g., pseudo-first-order).[\[11\]](#)[\[14\]](#)[\[15\]](#)

Thermal Decomposition

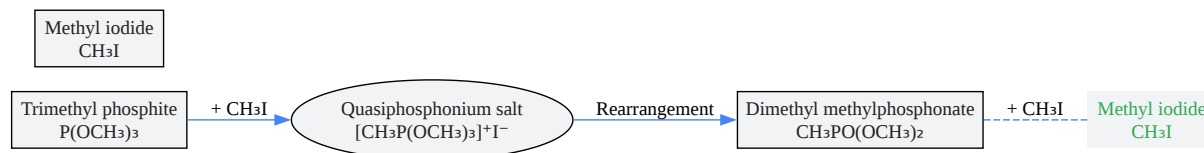
DMMP decomposes at elevated temperatures. The decomposition products can include methanol, carbon monoxide, carbon dioxide, and water.[\[16\]](#) The presence of oxygen can influence the decomposition pathway.

Experimental Protocol for Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA):

- **Sample Preparation:** A small, accurately weighed sample of DMMP (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
- **Instrument Setup:** The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.
- **Heating Program:** The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
- **Data Acquisition:** The mass of the sample is continuously monitored as a function of temperature.
- **Analysis:** The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature ranges of mass loss steps. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates. The gaseous decomposition products can be further analyzed by coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-IR).

Synthesis

DMMP is commonly synthesized via the Michaelis-Arbuzov reaction.[\[17\]](#) This reaction involves the treatment of a trialkyl phosphite, such as trimethyl phosphite, with an alkyl halide, like methyl iodide.



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Caption: Michaelis-Arbuzov reaction for the synthesis of DMMP.

Experimental Protocol for the Synthesis of DMMP:

- **Reaction Setup:** Trimethyl phosphite is placed in a reaction flask equipped with a reflux condenser and a dropping funnel. The apparatus is maintained under an inert atmosphere (e.g., nitrogen).
- **Addition of Alkyl Halide:** Methyl iodide is added dropwise to the trimethyl phosphite at a controlled temperature. The reaction is often exothermic.
- **Reaction:** The reaction mixture is heated to reflux for a specified period to ensure the completion of the rearrangement.
- **Work-up:** The reaction mixture is cooled, and the product is isolated. This may involve removing the by-product (methyl iodide) and any unreacted starting materials.
- **Purification:** The crude DMMP is purified by fractional distillation under reduced pressure.
- **Characterization:** The purity and identity of the synthesized DMMP are confirmed by spectroscopic methods (NMR, IR) and by measuring its physical properties (e.g., boiling point, refractive index).

Spectroscopic Properties

Spectroscopic data is essential for the identification and quantification of DMMP.

^1H NMR Spectroscopy

- ^1H NMR (CDCl_3 , 400 MHz): δ 3.75 (d, $J = 10.8$ Hz, 6H, $-\text{OCH}_3$), 1.50 (d, $J = 17.6$ Hz, 3H, P- CH_3).

Experimental Protocol for ^1H NMR Spectroscopy:

- Sample Preparation: A small amount of DMMP (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[\[18\]](#)
- Instrument Parameters: The ^1H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz). Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range.[\[18\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).[\[18\]](#)

^{13}C NMR Spectroscopy

- ^{13}C NMR (CDCl_3 , 100 MHz): δ 52.5 (d, $J = 6.0$ Hz, $-\text{OCH}_3$), 11.5 (d, $J = 143.0$ Hz, P- CH_3).

Experimental Protocol for ^{13}C NMR Spectroscopy:

- Sample Preparation: A more concentrated solution of DMMP (20-50 mg) in a deuterated solvent is typically required compared to ^1H NMR.[\[18\]](#)
- Instrument Parameters: The ^{13}C NMR spectrum is acquired on an NMR spectrometer. As the natural abundance of ^{13}C is low, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.[\[18\]](#)
- Data Processing: Similar to ^1H NMR, the FID is processed to obtain the final spectrum. Chemical shifts are referenced to the solvent peak.[\[18\]](#)

^{31}P NMR Spectroscopy

- ^{31}P NMR (CDCl_3 , 162 MHz): δ 31.5 (referenced to 85% H_3PO_4).

Experimental Protocol for ^{31}P NMR Spectroscopy:

- **Sample Preparation:** A solution of DMMP in a suitable solvent (deuterated or non-deuterated) is prepared in an NMR tube.[\[13\]](#)[\[19\]](#)
- **Instrument Parameters:** The ^{31}P NMR spectrum is acquired on an NMR spectrometer equipped with a phosphorus probe. Proton decoupling is commonly used. An external reference of 85% H_3PO_4 is typically used and set to 0 ppm.[\[13\]](#)[\[19\]](#)[\[20\]](#)
- **Data Processing:** The data is processed in a similar manner to ^1H and ^{13}C NMR.

Infrared (IR) Spectroscopy

- **FTIR (neat):** ν (cm^{-1}) 2955 (C-H stretch), 1275 (P=O stretch), 1050 (P-O-C stretch), 820 (P-C stretch).[\[21\]](#)

Experimental Protocol for FTIR Spectroscopy (Neat Liquid):

- **Sample Preparation:** A drop of neat DMMP is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[22\]](#)[\[23\]](#)[\[24\]](#)
- **Instrument Parameters:** The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded.[\[25\]](#)
- **Data Analysis:** The sample spectrum is ratioed against the background spectrum to obtain the absorbance or transmittance spectrum of DMMP. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry

- **Electron Ionization Mass Spectrometry (EI-MS):** m/z (%) 124 (M^+ , 100), 109 ($\text{M}-\text{CH}_3$, 25), 94 ($\text{M}-\text{OCH}_2$, 80), 79 ($\text{M}-\text{OCH}_3-\text{CH}_2$, 95).

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

- **Sample Preparation:** A dilute solution of DMMP in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

- GC Parameters:
 - Injector: Split/splitless injector, typically operated at a temperature of 250 °C.[\[26\]](#)
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Oven Temperature Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or ion trap.
 - Scan Range: A mass range that includes the molecular ion of DMMP and its expected fragments (e.g., m/z 40-200).
- Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of DMMP. The mass spectrum corresponding to the DMMP peak is then extracted and analyzed to identify the molecular ion and fragment ions.[\[16\]](#)[\[27\]](#)[\[28\]](#)

Safety and Hazards

DMMP is considered a combustible liquid and may cause eye irritation. It is also suspected of causing genetic defects and damaging fertility.[\[14\]](#)[\[17\]](#) Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of **dimethyl methylphosphonate**. The data presented, along with the detailed

experimental protocols, offer valuable information for researchers, scientists, and drug development professionals working with this important compound. The provided diagrams illustrate key chemical transformations of DMMP, aiding in the understanding of its reactivity. Adherence to the described experimental procedures will ensure the accurate and safe determination of its properties.

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